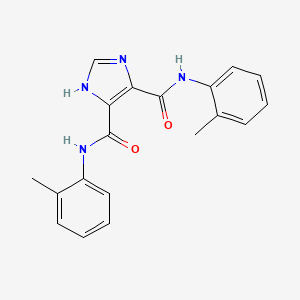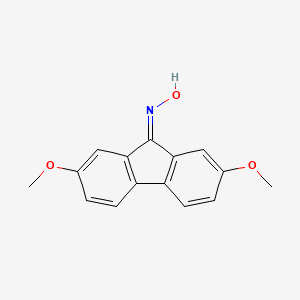
N,N'-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with two carboxamide groups and two 2-methylphenyl groups, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the imidazole derivative with appropriate amines in the presence of coupling agents like carbodiimides.
Substitution with 2-Methylphenyl Groups: The final step involves the substitution of the imidazole ring with 2-methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates biochemical pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4,N5-DIPHENYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar structure but lacks the methyl groups.
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar but with methyl groups at different positions.
Uniqueness
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of 2-methylphenyl groups, which influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H18N4O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-N,5-N-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-3-5-9-14(12)22-18(24)16-17(21-11-20-16)19(25)23-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
InChI-Schlüssel |
GHNHUEZGSXJACD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)
![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B11710271.png)
![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)

![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide](/img/structure/B11710328.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
